molecular formula C27H29N7O5S3 B11461163 N-{[4-(2-Methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(piperidine-1-sulfonyl)benzamide

N-{[4-(2-Methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B11461163
M. Wt: 627.8 g/mol
InChI Key: BTFUWNDUGVWFSW-UHFFFAOYSA-N
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Description

N-{[4-(2-Methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-Methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps. The process begins with the preparation of the triazole core, followed by the introduction of the methoxyphenyl and thiazolyl groups. The final steps involve the attachment of the piperidine-1-sulfonyl and benzamide moieties. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-Methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-{[4-(2-Methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(piperidine-1-sulfonyl)benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, infections, or neurological disorders due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[4-(2-Methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(2-Methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(piperidine-1-sulfonyl)benzamide can be compared to other triazole derivatives, such as:
    • 1,2,4-Triazole-3-thiol
    • 1,2,4-Triazole-3-carboxamide
    • 1,2,4-Triazole-3-sulfonamide

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H29N7O5S3

Molecular Weight

627.8 g/mol

IUPAC Name

N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C27H29N7O5S3/c1-39-22-8-4-3-7-21(22)34-23(31-32-27(34)41-18-24(35)30-26-28-13-16-40-26)17-29-25(36)19-9-11-20(12-10-19)42(37,38)33-14-5-2-6-15-33/h3-4,7-13,16H,2,5-6,14-15,17-18H2,1H3,(H,29,36)(H,28,30,35)

InChI Key

BTFUWNDUGVWFSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5

Origin of Product

United States

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